Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate
CAS No.:
Cat. No.: VC15149293
Molecular Formula: C19H18ClN3O6
Molecular Weight: 419.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN3O6 |
|---|---|
| Molecular Weight | 419.8 g/mol |
| IUPAC Name | methyl 5-[(4-chloro-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
| Standard InChI | InChI=1S/C19H18ClN3O6/c1-28-19(25)14-11-13(3-5-16(14)22-6-8-29-9-7-22)21-18(24)12-2-4-15(20)17(10-12)23(26)27/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
| Standard InChI Key | SJSHOUGKSQLGQK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCOCC3 |
Introduction
Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound that has garnered significant attention in various scientific fields, particularly in medicinal chemistry and biological research. This compound features a benzamido moiety, a morpholine ring, and a nitro group, which contribute to its unique reactivity and properties. Its molecular formula is not explicitly stated in the available literature, but it has a molecular weight of approximately 433.8 g/mol.
Synthesis and Preparation
The synthesis of Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate typically involves several key steps:
-
Nitration: Often employs concentrated nitric acid and sulfuric acid.
-
Chlorination: May utilize thionyl chloride or phosphorus pentachloride.
-
Amidation: Typically involves coupling agents like dicyclohexylcarbodiimide to facilitate the reaction between amine and carboxylic acid derivatives.
Applications in Scientific Research
This compound is used as a building block in organic synthesis and has potential applications in medicinal chemistry and biological research. Its interactions with biological targets, such as enzymes or receptors, can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.
Mechanism of Action
The mechanism of action involves the interaction of the nitro group in redox reactions and the morpholine and benzamido groups in forming hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can influence enzyme activity or receptor signaling pathways.
Availability and Commercial Use
Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is commercially available from various chemical suppliers, such as ChemDiv, where it is listed as a screening compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume